![molecular formula C14H13NO3 B018875 N-Acetyl-3-acetoxy-5-phenylpyrrole CAS No. 100750-39-8](/img/structure/B18875.png)
N-Acetyl-3-acetoxy-5-phenylpyrrole
Overview
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives involves multi-step processes including acetylation and cyclization reactions. For instance, acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones can be synthesized through refluxing in a mixture of acetic acid and polyphosphoric acid, yielding high-quality products in excellent yields (Nikam & Kappe, 2017). Another approach involves Michael addition reactions for synthesizing novel compounds, indicating a versatile methodology for creating acetyl-phenyl amino derivatives with detailed molecular structure analysis through spectroscopy and DFT calculations (Sethi, Shukla, & Singh, 2014).
Molecular Structure Analysis
Detailed molecular geometry can be obtained through density functional theory (DFT), which calculates the ground state geometry of synthesized compounds. Spectroscopic methods like NMR and IR further confirm the structures, providing insights into the electronic properties and stability of the molecule based on hyperconjugative interactions and electron delocalization analyzed through natural bond orbital (NBO) analysis (Sethi, Shukla, & Singh, 2014).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, including domino reactions leading to multistep transformations without intermediate workup procedures. These reactions showcase the stereoselectivity and phenyl transposition capabilities, forming a basis for synthesizing aminopyrrole derivatives (Attanasi et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the material characteristics of pyrrole derivatives. For example, the crystal structure analysis of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid shows extensive hydrogen bonding, indicating the potential for solid-state applications and material science studies (Prayzner et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, oxidation states, and potential for forming derivatives, are highlighted in the synthesis and functionalization processes. Electrosynthesis methods describe the preparation of peptide C-terminal N-acylpyrroles, demonstrating the chemical versatility and application potential of pyrrole derivatives in peptide modifications (Malins & Lin, 2022).
Scientific Research Applications
Electrochemical Synthesis and Coating Properties
N-phenylpyrrole, a compound structurally similar to N-Acetyl-3-acetoxy-5-phenylpyrrole, has been used in the electrochemical synthesis of poly(N-phenylpyrrole) film on iron and platinum electrodes. This process, achieved in acetonitrile solutions, has been noted for producing very strongly adherent films, useful in anticorrosion applications. The films were characterized through various spectroscopic methods, including XPS, FT-IR, and UV-vis spectroscopies, highlighting their potential in protective coatings (Diaw et al., 2008).
Polymer Characterization and Properties
Similar compounds have been involved in the electrosynthesis of various poly(N-phenylpyrrole) derivatives on Pt electrodes, leading to films characterized by cyclic voltammetry (CV), FT-IR spectrometry, XPS, and scanning electron microscopy (SEM). These studies reveal the electron-donating substituent effects on the polymer electrochemical properties and indicate potential applications in areas requiring materials with specific redox behaviors and electronic properties (Diaw et al., 2013).
Ligand Synthesis and Complexation
Synthesis and Complexation
The synthesis route for N-acetyl-3-acyl-5-arylidenetetramic acids, structurally related to this compound, has been developed and utilized in creating a diverse library of compounds. These compounds have been used as ligands for complexation with metals like zinc(II) and copper(II), indicating their potential in coordination chemistry and possibly in the development of metal-based catalysts or pharmaceutical agents (Matiadis et al., 2014).
Catalysis and Reaction Mechanisms
Catalytic Acetoxylation of Pyrroles
The acetoxylation of pyrroles, utilizing phenyliodonium acetate and catalyzed by palladium, has been described. The process involves the formation of pyrrolyl(phenyl)iodonium acetates and highlights the role of catalytic systems in facilitating or altering reaction pathways. This research could offer insights into the reactivity of similar compounds under catalytic conditions (Lubriks et al., 2011).
Spectroscopic and Photodynamic Properties
Spectral Analysis and Photodynamic Therapy Applications
Tetrapyrrolic complexes with metal ions have been synthesized and characterized for their spectral properties, aiming for biomedical applications like photodynamic therapy of cancer. This study provides insights into the behavior of such complexes and their potential biomedical applications, indicating the versatility of this compound-related compounds in medical and therapeutic fields (Socoteanu et al., 2015).
Mechanism of Action
Target of Action
N-Acetyl-3-acetoxy-5-phenylpyrrole (NAPAP) is primarily used as a fluorescent dye . Its primary targets are the biomarkers used for the diagnosis of urinary tract infections .
Mode of Action
NAPAP interacts with its targets by binding to them and emitting fluorescence. This fluorescence can be detected and used to identify the presence of urinary tract infections .
Biochemical Pathways
It is known that it is used in the preparation methods of urinalysis and can be used to detect nitrite in urine .
Pharmacokinetics
It is known that napap is soluble in chloroform, dichloromethane, and methanol .
Result of Action
The molecular and cellular effects of NAPAP’s action primarily involve its role as a fluorescent dye. When bound to its targets, NAPAP emits fluorescence that can be detected and used to diagnose urinary tract infections .
Action Environment
The action, efficacy, and stability of NAPAP can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action may be influenced by the chemical environment . Additionally, it is recommended to store NAPAP at -20° C, suggesting that temperature can also affect its stability .
properties
IUPAC Name |
(1-acetyl-5-phenylpyrrol-3-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10(16)15-9-13(18-11(2)17)8-14(15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSITCBIIIHVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C=C1C2=CC=CC=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549424 | |
Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100750-39-8 | |
Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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